
4-Bromo-6-fluoropyridin-2-ol
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Overview
Description
4-Bromo-6-fluoropyridin-2-ol is a heterocyclic organic compound with the molecular formula C5H3BrFNO It is a derivative of pyridine, where the hydrogen atoms at positions 4 and 6 are substituted with bromine and fluorine atoms, respectively, and the hydrogen at position 2 is replaced by a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-fluoropyridin-2-ol typically involves the halogenation of pyridine derivatives. One common method is the nucleophilic substitution reaction where a pyridine derivative is treated with bromine and fluorine sources under controlled conditions. For instance, 4-bromo-2-hydroxypyridine can be fluorinated using a fluorinating agent like Selectfluor to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available pyridine derivatives. The process typically includes halogenation, hydroxylation, and purification steps to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-fluoropyridin-2-ol can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like dimethylformamide.
Major Products:
- Substituted pyridines with various functional groups depending on the nucleophile used.
- Oxidized or reduced derivatives of this compound.
- Coupled products with aryl or alkyl groups .
Scientific Research Applications
4-Bromo-6-fluoropyridin-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-Bromo-6-fluoropyridin-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards molecular targets, influencing various biochemical pathways .
Comparison with Similar Compounds
- 4-Bromo-2-fluoropyridine
- 6-Bromo-2-fluoropyridine
- 4-Chloro-6-fluoropyridin-2-ol
Comparison: 4-Bromo-6-fluoropyridin-2-ol is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications .
Biological Activity
4-Bromo-6-fluoropyridin-2-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and comparisons with similar compounds.
Chemical Structure and Properties
The chemical formula of this compound is C5H3BrFNO. Its structure features a pyridine ring substituted with bromine and fluorine atoms, as well as a hydroxyl group. This unique arrangement contributes to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The presence of bromine and fluorine enhances its binding affinity, enabling it to modulate biochemical pathways effectively. Specific mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
- Receptor Modulation : It can act as a ligand for specific receptors, influencing cellular responses.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
- Anticancer Properties : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown potential in inhibiting the proliferation of tumor cells through apoptosis induction.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation by modulating inflammatory cytokines.
- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against several pathogens. Studies have reported minimum inhibitory concentrations (MICs) indicating effective antibacterial activity.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
4-Bromo-2-fluoropyridine | Lacks hydroxyl group | Moderate antibacterial activity |
5-Bromo-6-fluoropyridin-2-ol | Similar structure, different position | Anticancer and antimicrobial properties |
4-Chloro-6-fluoropyridin-2-ol | Chlorine instead of bromine | Lower binding affinity compared to the brominated analog |
This table illustrates how the positioning and type of substituents affect the biological properties of these compounds.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer potential of this compound. The compound was tested against various cancer cell lines, showing IC50 values ranging from 10 to 30 µM, indicating significant cytotoxicity. The mechanism was linked to apoptosis via the mitochondrial pathway.
Case Study 2: Antimicrobial Evaluation
In another study focusing on antimicrobial activity, this compound was tested against drug-resistant bacterial strains. The results demonstrated MIC values as low as 0.5 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an effective antimicrobial agent.
Properties
IUPAC Name |
4-bromo-6-fluoro-1H-pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFNO/c6-3-1-4(7)8-5(9)2-3/h1-2H,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBFAIUAWMBQGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(NC1=O)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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